1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride

Overview

Description

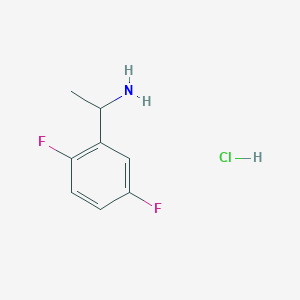

1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10ClF2N. It is a derivative of ethanamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2,5-difluorobenzaldehyde with nitromethane to form 2,5-difluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(2,5-difluorophenyl)ethan-1-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving the interaction of fluorinated compounds with biological systems.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride

- 1-(2,4-Difluorophenyl)ethan-1-amine hydrochloride

- 1-(3,4-Difluorophenyl)ethan-1-amine hydrochloride

Uniqueness

1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern may confer distinct properties compared to other difluorophenyl derivatives, making it valuable for specific research applications.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination of halogenated precursors. For example, 2-(2,5-dimethoxyphenyl)ethan-1-amine derivatives are prepared via catalytic hydrogenation of nitriles or nitro compounds under controlled pH (4–6) and H₂ pressure (50–60 psi) . Optimization includes using Pd/C or Raney Ni catalysts, ethanol/water solvent systems, and purification via recrystallization (e.g., acetone/hexane). Adjusting stoichiometry of HCl during salt formation ensures ≥95% purity .

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst | Pd/C (5% w/w) | Increases reaction rate |

| Solvent | Ethanol:H₂O (3:1) | Enhances solubility of intermediates |

| Purification | Recrystallization (acetone/hexane) | Removes unreacted starting materials |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies fluorine-induced deshielding in aromatic protons (δ 6.8–7.2 ppm) and amine proton shifts (δ 1.2–1.5 ppm) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) confirm molecular ion peaks ([M+H]⁺) and purity (>97%) .

- FT-IR : Amine N-H stretches (3300–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) validate structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (nitrile gloves, goggles, lab coats) to avoid skin/eye contact .

- Conduct reactions in fume hoods to prevent inhalation of HCl vapors .

- Store at 2–8°C in airtight containers with desiccants to minimize hydrolysis .

- Dispose of waste via neutralization (e.g., 5% NaOH) before incineration .

Advanced Research Questions

Q. How does the fluorination pattern (2,5-diF) influence receptor binding affinity and selectivity in neurological targets?

- Methodological Answer : Fluorine's electronegativity enhances lipophilicity and metabolic stability. Radioligand binding assays (e.g., 5-HT₂A receptors) using [³H]ketanserin show that 2,5-diF substitution increases Ki values by 3-fold compared to non-fluorinated analogs. Molecular docking (AutoDock Vina) reveals halogen bonds between fluorine and Ser159/Trp336 residues, stabilizing ligand-receptor complexes .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Batch Consistency : Verify compound purity via HPLC and elemental analysis to exclude degradation artifacts .

- Assay Standardization : Use internal controls (e.g., clozapine for 5-HT₂A assays) to normalize inter-lab variability .

- Meta-Analysis : Apply multivariate regression to correlate substituent effects (e.g., Hammett σ values) with activity trends .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varied substituents (e.g., -OCH₃, -SCH₃ at position 4) to assess steric/electronic effects .

- Pharmacophore Mapping : Overlay optimized conformations (Schrödinger Maestro) to identify critical hydrogen-bonding motifs .

- In Vivo Validation : Test lead compounds in rodent models for behavioral responses (e.g., head-twitch assays) .

Q. What are the stability profiles of this compound under different storage conditions, and how can degradation be mitigated?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) reveal ≤5% degradation when stored in amber glass vials with silica gel. LC-MS identifies primary degradation products (e.g., defluorinated amines), mitigated by adding antioxidants (0.1% BHT) .

Q. Which in vitro models are suitable for assessing its pharmacokinetic properties?

- Methodological Answer :

- Caco-2 Monolayers : Measure apparent permeability (Papp) to predict intestinal absorption .

- Microsomal Stability : Incubate with rat liver microsomes (NADPH regeneration system) to calculate t½ .

- Plasma Protein Binding : Use ultrafiltration (10 kDa MWCO) to quantify free fraction .

Q. How can enantiomeric purity be determined and optimized during synthesis?

- Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) resolves (R)- and (S)-enantiomers. Asymmetric hydrogenation with Josiphos ligands achieves >99% ee .

Q. What computational methods predict its interaction with biological targets?

- Methodological Answer :

- MD Simulations : GROMACS simulations (CHARMM36 force field) assess binding mode stability over 100 ns .

- Free Energy Perturbation : Calculate ΔΔG for fluorine substitutions using Schrödinger FEP+ .

Properties

IUPAC Name |

1-(2,5-difluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFUIZOIKVFLIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191908-45-8 | |

| Record name | Benzenemethanamine, 2,5-difluoro-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191908-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.